molecular formula C7H11ClN2O B597597 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride CAS No. 1246892-18-1

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B597597
CAS No.: 1246892-18-1
M. Wt: 174.628
InChI Key: SQLHPVHVGOGENV-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H11ClN2O. It is a white solid with a molecular weight of 174.63 g/mol . This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a suitable catalyst to form the oxazoline ring . The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolines, oxazolones, and tetrahydro derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-9-6-4-8-3-2-7(6)10-5;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHPVHVGOGENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246892-18-1
Record name 2-methyl-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine hydrochloride
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